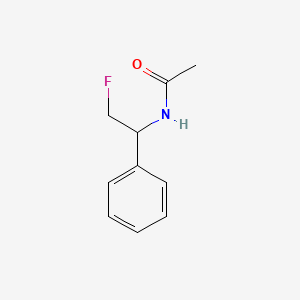

N-(2-Fluoro-1-phenylethyl)acetamide

Description

N-(2-Fluoro-1-phenylethyl)acetamide is a fluorinated acetamide derivative characterized by a phenylethyl backbone substituted with a fluorine atom at the 2-position and an acetylated amine group. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

CAS No. |

183995-36-0 |

|---|---|

Molecular Formula |

C10H12FNO |

Molecular Weight |

181.21 |

IUPAC Name |

N-(2-fluoro-1-phenylethyl)acetamide |

InChI |

InChI=1S/C10H12FNO/c1-8(13)12-10(7-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13) |

InChI Key |

TWESZYJYVKWZBY-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CF)C1=CC=CC=C1 |

Synonyms |

Acetamide, N-(2-fluoro-1-phenylethyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Properties

The table below compares N-(2-Fluoro-1-phenylethyl)acetamide with key analogs based on substituents, molecular weight, and predicted or reported properties:

Key Observations :

- Lipophilicity : Fluorine substitution generally increases lipophilicity, as seen in this compound and its fluorophenyl analogs. However, polar groups like hydroxy (in N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide) or sulfonylpiperazine (in compounds) reduce lipophilicity and enhance water solubility .

- Metabolic Stability : Fluorine atoms at ortho positions (as in the target compound) may slow oxidative metabolism compared to para-fluorinated analogs .

- Biological Activity : Substituents like benzothiazole-sulfonyl-piperazine () or trifluoromethylbenzothiazole () correlate with antimicrobial or enzyme inhibitory effects, whereas simple fluorinated phenylethyl groups (target compound) lack explicit activity data in the evidence .

Pharmacological and Functional Comparisons

Antimicrobial Activity

- Compounds : Derivatives with benzothiazole-sulfonyl-piperazine moieties (e.g., compounds 47, 48) showed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to their ability to disrupt microbial membrane integrity .

- This compound: No direct antimicrobial data are reported, but its structural simplicity suggests weaker activity compared to complex derivatives with heterocyclic substituents.

Enzyme Interactions

- N-acetyl Norfentanyl (): A structurally distinct acetamide (C₁₆H₂₂N₂O₂) with opioid receptor affinity, highlighting the role of bulky aromatic groups in receptor binding .

- Trifluoroacetamide Derivatives () : Compounds like N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide exhibit enzyme inhibition via halogen bonding and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.